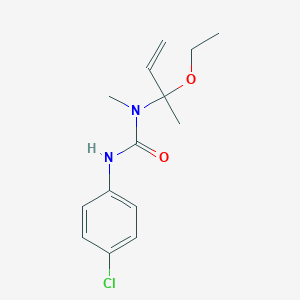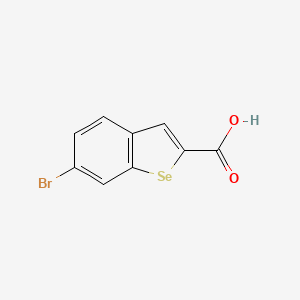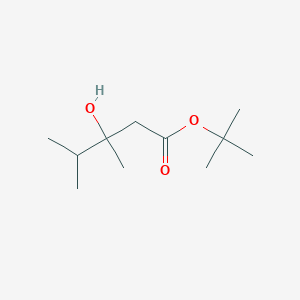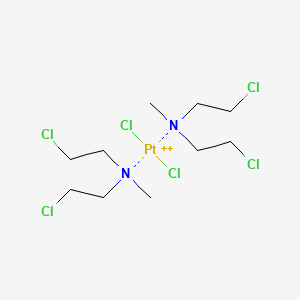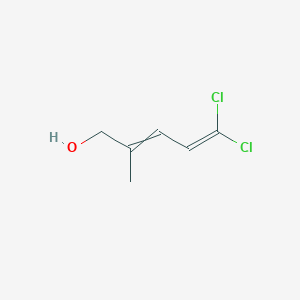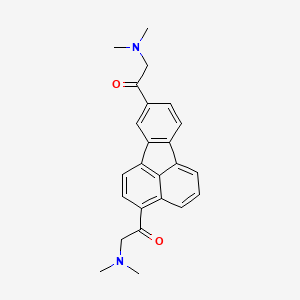
(2S)-2,6-bis(dimethylamino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-bis(dimethylamino)hexan-1-ol is a chiral organic compound that features two dimethylamino groups and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(dimethylamino)hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable hexane derivative.
Functional Group Introduction: Dimethylamino groups are introduced through nucleophilic substitution reactions.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or starting materials.
Hydroxyl Group Addition: The hydroxyl group is introduced via reduction or hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification: Using distillation, crystallization, or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-bis(dimethylamino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
(2S)-2,6-bis(dimethylamino)hexan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which (2S)-2,6-bis(dimethylamino)hexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino groups may participate in hydrogen bonding or electrostatic interactions, while the hydroxyl group can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-bis(dimethylamino)hexan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2,6-bis(dimethylamino)hexane: Lacks the hydroxyl group, leading to different reactivity and applications.
2,6-bis(diethylamino)hexan-1-ol: Contains ethyl groups instead of methyl groups, affecting its chemical behavior.
Properties
CAS No. |
64584-90-3 |
|---|---|
Molecular Formula |
C10H24N2O |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
(2S)-2,6-bis(dimethylamino)hexan-1-ol |
InChI |
InChI=1S/C10H24N2O/c1-11(2)8-6-5-7-10(9-13)12(3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
BVUIVMWWIAQOJP-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)CCCC[C@@H](CO)N(C)C |
Canonical SMILES |
CN(C)CCCCC(CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



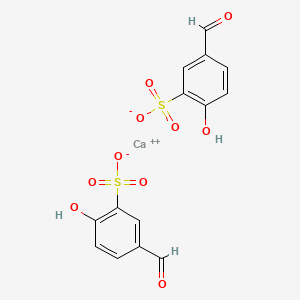
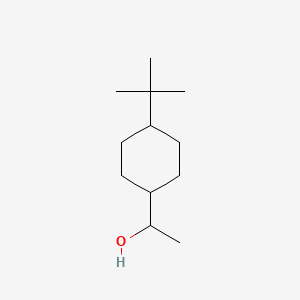
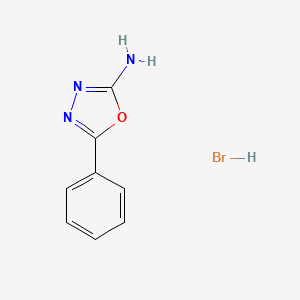

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

